1-(3-Bromopyridin-2-yl)piperidin-4-one
Overview
Description
“1-(3-Bromopyridin-2-yl)piperidin-4-one” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Scientific Research Applications
Synthesis Applications
Convenient Synthesis of Azolyl Piperidines : A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, involving the arylation of azoles with bromopyridines like 3-bromopyridine, and subsequent reduction of the pyridine ring, has been developed. This technique extends to benzo analogues of the title compounds (Shevchuk et al., 2012).
Piperazine Synthesis from Chiral Lactams : Enantiomerically pure 3-substituted piperidines have been synthesized from lactam via the bromo derivative, highlighting the versatility of bromopyridine derivatives in synthesizing complex organic structures (Micouin et al., 1994).
Novel Method for Piperidine Synthesis : A new method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, has been proposed. This method uses the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared from 3-aminopyridine and 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Reactions of Bromoethoxypyridines : Studies have shown that in compounds like 3-bromo-4-ethoxypyridine, both substituents in positions 2,4, or 6 are replaced by the piperidino group without rearrangements, indicating a potential for synthesizing complex piperidine structures (Plas et al., 2010).
Medicinal Chemistry Applications
Synthesis and Biological Activity of Piperidine Derivatives : Research on the synthesis and biological activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide has shown promising fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Synthesis and Anti-Bacterial Study of N-Substituted Piperidine Derivatives : A study focused on the synthesis of N-substituted derivatives of piperidine, demonstrating their moderate to strong antibacterial activity. This highlights the potential use of bromopyridine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Synthesis and Spectral Analysis of Piperidine Compounds : The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their screening against butyrylcholinesterase enzyme, along with molecular docking studies, indicates their potential in medicinal chemistry (Khalid et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYVCAVLYNGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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